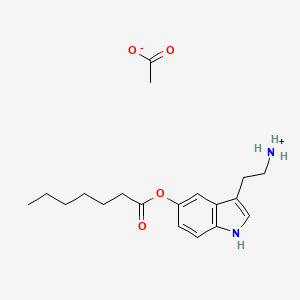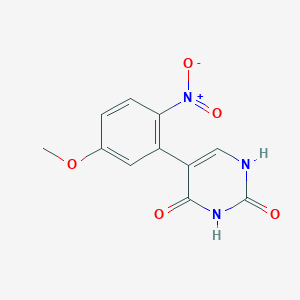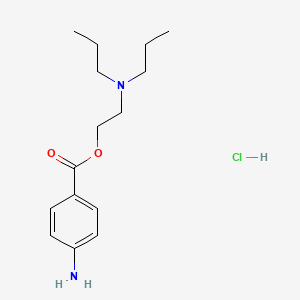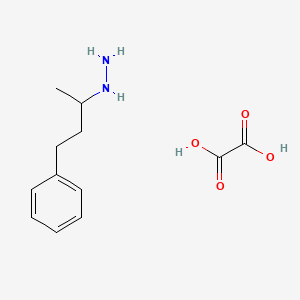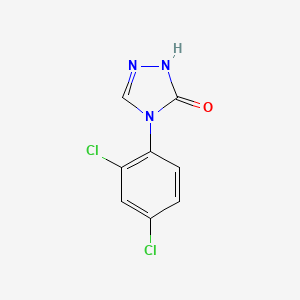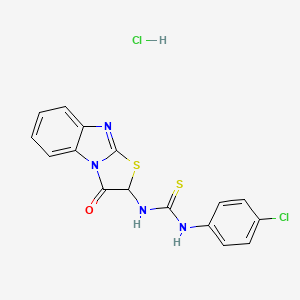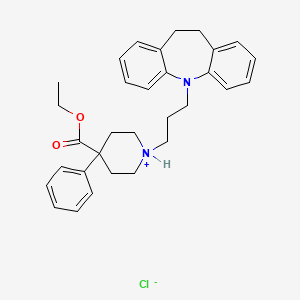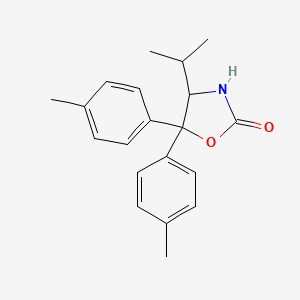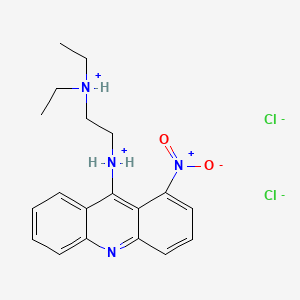
Sucrose octastearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose octastearate is a chemical compound formed by the esterification of sucrose with stearic acid. It is a type of sucrose ester, which are known for their surfactant properties. This compound is used in various applications, including food, cosmetics, and pharmaceuticals, due to its emulsifying and stabilizing properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sucrose octastearate can be synthesized through the esterification of sucrose with stearic acid. This reaction typically involves the use of a catalyst, such as sodium methoxide, and is carried out under controlled temperature conditions to ensure complete esterification. The reaction can be represented as follows:
Sucrose+8Stearic Acid→Sucrose Octastearate+8Water
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through processes such as crystallization and filtration to obtain the desired purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Sucrose octastearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking down of the ester bonds in the presence of water, resulting in the formation of sucrose and stearic acid. Transesterification involves the exchange of ester groups with other alcohols or acids.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Transesterification: Alcohols (e.g., methanol, ethanol), catalysts (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Sucrose and stearic acid
Transesterification: New esters and alcohols
Aplicaciones Científicas De Investigación
Sucrose octastearate has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in cell culture media to enhance cell growth and viability.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the production of cosmetics, food products, and pharmaceuticals as an emulsifier and stabilizer.
Mecanismo De Acción
The mechanism of action of sucrose octastearate is primarily based on its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. This property is particularly useful in drug delivery systems, where it helps to solubilize hydrophobic drugs and enhance their absorption.
Comparación Con Compuestos Similares
Similar Compounds
Sucrose octaacetate: Another sucrose ester, but with acetic acid instead of stearic acid.
Sucrose monostearate: A sucrose ester with only one stearic acid molecule.
Sucrose distearate: A sucrose ester with two stearic acid molecules.
Uniqueness
Sucrose octastearate is unique due to its high degree of esterification, which provides it with superior emulsifying and stabilizing properties compared to other sucrose esters. This makes it particularly valuable in applications where strong emulsification is required.
Propiedades
Número CAS |
34816-22-3 |
|---|---|
Fórmula molecular |
C156H294O19 |
Peso molecular |
2474.0 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-di(octadecanoyloxy)-2,5-bis(octadecanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tri(octadecanoyloxy)oxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C156H294O19/c1-9-17-25-33-41-49-57-65-73-81-89-97-105-113-121-129-142(157)165-137-140-150(169-145(160)132-124-116-108-100-92-84-76-68-60-52-44-36-28-20-12-4)152(171-147(162)134-126-118-110-102-94-86-78-70-62-54-46-38-30-22-14-6)153(172-148(163)135-127-119-111-103-95-87-79-71-63-55-47-39-31-23-15-7)155(168-140)175-156(139-167-144(159)131-123-115-107-99-91-83-75-67-59-51-43-35-27-19-11-3)154(173-149(164)136-128-120-112-104-96-88-80-72-64-56-48-40-32-24-16-8)151(170-146(161)133-125-117-109-101-93-85-77-69-61-53-45-37-29-21-13-5)141(174-156)138-166-143(158)130-122-114-106-98-90-82-74-66-58-50-42-34-26-18-10-2/h140-141,150-155H,9-139H2,1-8H3/t140-,141-,150-,151-,152+,153-,154+,155-,156+/m1/s1 |
Clave InChI |
LYAKYODQZBHMCI-YSVXLPCPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


